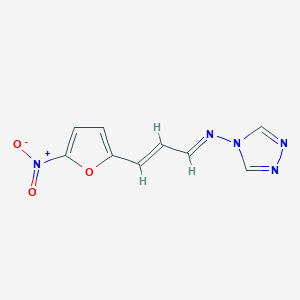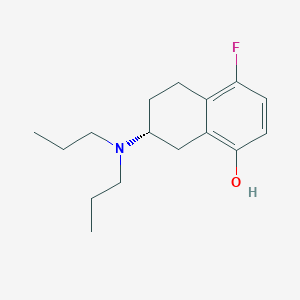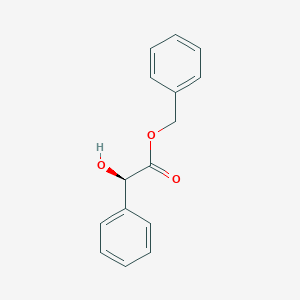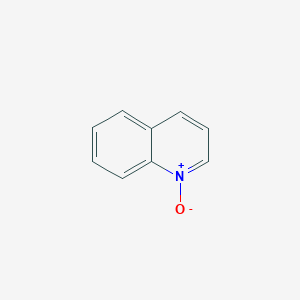
Quinoline 1-oxide
概要
説明
Quinoline 1-oxide, also known as Quinoline N-oxide or 1-Oxyde de quinoléine, is a chemical compound with the molecular formula C9H7NO . It has an average mass of 145.158 Da and a mono-isotopic mass of 145.052765 Da .
Synthesis Analysis
Quinoline 1-oxide can be synthesized from α,β-unsaturated aldehydes . The reaction mechanisms are discussed, and the reaction conditions and yields of the target products are also provided . Quinoline 1-oxide reacted with potassium cyanate and tosyl chloride in ethanol at -10°C to give ethyl N-(2-quinolyl)carbamate in 70% yield .
Molecular Structure Analysis
The molecular structure of Quinoline 1-oxide can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
Quinoline 1-oxide has attracted considerable attention as a starting material for different transformations in organic chemistry, such as oxidations, deoxygenations, nucleophilic reactions, cycloadditions, aminations, etc .
Physical And Chemical Properties Analysis
Quinoline 1-oxide has a density of 1.1±0.1 g/cm3, a boiling point of 299.9±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 43.7±0.5 cm3, a polar surface area of 25 Å2, and a molar volume of 128.3±7.0 cm3 .
科学的研究の応用
Medicinal Chemistry
Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Quinoline and its derivatives interact with diverse biological targets like proteins, receptors, and enzymes, which could pave the way for finding novel medication candidates .
Anticancer Activity: Quinoline derivatives have shown potential in anticancer activity . They interact with cancer cells and can inhibit their growth.
Antioxidant Activity: Quinoline compounds also exhibit antioxidant activity . They can neutralize free radicals, which are harmful to our body cells.
Anti-inflammatory Activity: Quinoline derivatives have been found to possess anti-inflammatory properties . They can reduce inflammation in the body.
Antimalarial Activity: Quinoline has been found to have antimalarial activity . It can be used in the treatment of malaria.
Antituberculosis Activity: Quinoline compounds have shown potential in antituberculosis activity . They can be used in the treatment of tuberculosis.
Photovoltaic Applications
Quinoline derivatives have recently gained popularity in third-generation photovoltaic applications . They have been used in the design and architecture of photovoltaic cells .
Organic Light-Emitting Diodes (OLEDs)
Quinoline derivatives are good materials for the emission layer of organic light-emitting diodes (OLEDs) . They can be used in the production of OLEDs.
Transistors
Quinoline compounds are also used in transistors . They can be used in the production of electronic devices.
Biomedical Applications
Quinoline derivatives are being considered as materials for biomedical applications . They can be used in the development of new biomedical devices.
Dyeing Process
Quinoline derivatives have been used in the dyeing process . They can be used to produce water-soluble dyes.
作用機序
Target of Action
Quinoline 1-oxide, also known as Quinoline-N-oxide, is a heterocyclic compound that has been found to interact with various targets. The primary targets of Quinoline 1-oxide are DNA gyrase and topoisomerase IV . These enzymes play a crucial role in DNA replication, making them important targets for antibacterial and anticancer drugs .
Mode of Action
Quinoline 1-oxide acts by converting its targets, gyrase and topoisomerase IV, into toxic enzymes that fragment the bacterial chromosome . This interaction with its targets leads to the inhibition of DNA replication, thereby exerting its antibacterial and anticancer effects .
Biochemical Pathways
Quinoline 1-oxide affects the biochemical pathways related to DNA replication. By inhibiting the activity of DNA gyrase and topoisomerase IV, it disrupts the normal process of DNA replication . This disruption can lead to cell death, which is why Quinoline 1-oxide is effective as an antibacterial and anticancer agent .
Result of Action
The primary result of Quinoline 1-oxide’s action is the inhibition of DNA replication, leading to cell death . This makes it effective as an antibacterial and anticancer agent. Additionally, Quinoline 1-oxide has been found to cause DNA damage , which further contributes to its anticancer and antibacterial effects.
Action Environment
The action of Quinoline 1-oxide can be influenced by various environmental factors. For instance, the compound’s reactivity and stability can be affected by the presence of other substances, temperature, and pH
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-oxidoquinolin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIWGCBLYNDKBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=[N+]2[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167107 | |
| Record name | Quinoline 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline 1-oxide | |
CAS RN |
1613-37-2 | |
| Record name | Quinoline N-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1613-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinoline 1-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.055 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of quinoline 1-oxide?
A1: The molecular formula of quinoline 1-oxide is C9H7NO, and its molecular weight is 145.16 g/mol.
Q2: What are the characteristic spectroscopic features of quinoline 1-oxide?
A2: [] Infrared spectroscopy reveals two strong absorptions in the regions of 1280-1340 cm-1 and 1210-1260 cm-1, assigned to N-O absorptions. [] Additionally, UV-Vis absorption spectra show characteristic bands that can be classified according to Platt's nomenclature system. These bands have been assigned to electronic transitions between specific molecular orbitals. [, ] Proton Magnetic Resonance (PMR) spectroscopy, especially at 100 MHz, provides valuable information about the chemical shifts and coupling constants of protons in quinoline 1-oxide derivatives. [] The technique, coupled with spin-spin decoupling and paramagnetic shift reagents, allows for precise spectral parameter determination and aids in structure elucidation.
Q3: How does quinoline 1-oxide exert its biological activity?
A3: While quinoline 1-oxide itself might not be the active compound, its derivatives, particularly 4-nitroquinoline 1-oxide (4NQO) and its metabolites, exhibit potent carcinogenic and mutagenic effects. [, , , , , ] These compounds exert their effects by interacting with DNA.
Q4: Can you elaborate on the interaction of 4NQO and its metabolites with DNA?
A4: 4NQO is metabolized into 4-hydroxyaminoquinoline 1-oxide (4HAQO), a potent carcinogen. [, ] Both 4NQO and 4HAQO can form adducts with DNA. [, , ] Specifically, 4HAQO forms adducts at the N2, C8 positions of guanine, and the N6 position of adenine. [] This adduct formation disrupts DNA replication and transcription, potentially leading to mutations and ultimately cancer.
Q5: What is the significance of the N2-guanine adduct formed by 4HAQO?
A5: Research indicates that the N2-guanine adduct formed by 4HAQO uniquely blocks the 3'-5' exonuclease activity of T4 DNA polymerase, unlike the C8-guanine or N6-adenine adducts. [] This blockage potentially interferes with DNA repair mechanisms, further contributing to the mutagenic potential of 4HAQO.
Q6: Does aluminum chloride affect the binding of 4HAQO to nucleic acids?
A6: Yes, aluminum chloride has been shown to significantly inhibit the binding of 4HAQO to DNA and RNA. [, ] This inhibition is thought to be primarily due to the interference with 4HAQO binding to guanine bases.
Q7: Is there a connection between 4NQO and oxidative stress?
A7: Studies show that 4HAQO, in the presence of copper (II) ions, can induce oxidative DNA damage, specifically the formation of 8-hydroxydeoxyguanosine (8-OH-dG). [] This finding suggests that oxidative stress might play a role in the genotoxicity of 4NQO and its metabolites.
Q8: How do structural modifications impact the biological activity of quinoline 1-oxide derivatives?
A8: [] Research on 4NQO derivatives showed a strong correlation between their ability to induce DNA-protein crosslinks and their carcinogenic potency. [] Modifications to the quinoline 1-oxide structure, especially at the 4-position, significantly influence its carcinogenicity. For instance, replacing the nitro group in 4NQO with a hydroxylamino group (4HAQO) significantly increases the compound's carcinogenic potency. [] Conversely, substitutions at other positions may lead to a decrease in or loss of carcinogenic activity.
Q9: Are there any specific structural features crucial for the carcinogenic activity of 4NQO derivatives?
A9: The nitro group at the 4-position of the quinoline ring appears essential for the biological activity of 4NQO derivatives. [] Modifications to this group significantly impact the compound's carcinogenic and mutagenic properties.
Q10: Have computational methods been used to study quinoline 1-oxide?
A11: Yes, Linear Combination of Atomic Orbitals-Molecular Orbital (LCAO-MO) calculations have been employed to study the electronic structure of quinoline 1-oxide and its derivatives. [] These calculations have been used to understand the relationship between the electronic structure of these compounds and their absorption spectra, providing insights into their physicochemical properties.
Q11: Has resistance to 4NQO or its derivatives been observed?
A12: [] While not specifically addressing 4NQO, research mentions the development of K562 cell lines resistant to quinoline xenobiotics, including 4NQO and 2-(4'-dimethylaminostyryl)quinoline 1-oxide. [] These resistant cell lines exhibit cross-resistance to other quinoline compounds, suggesting the involvement of common resistance mechanisms.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

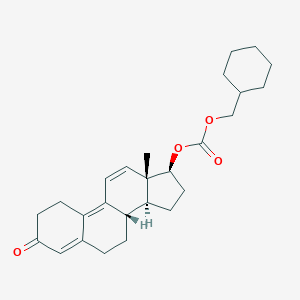
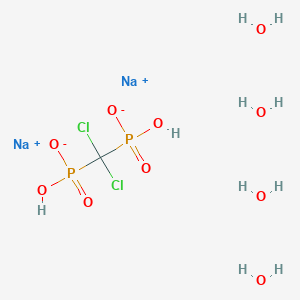
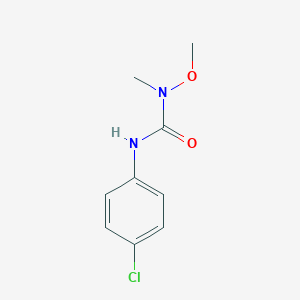

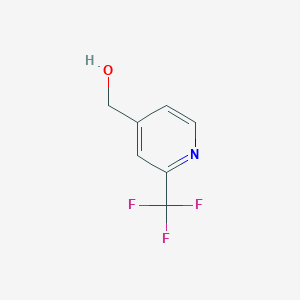
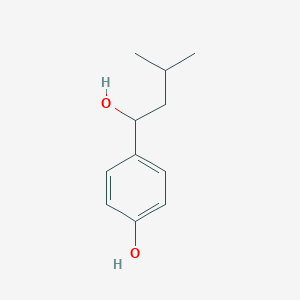

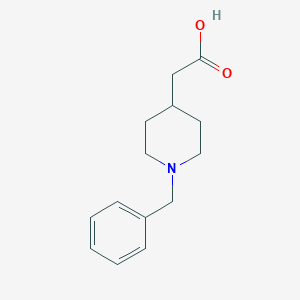
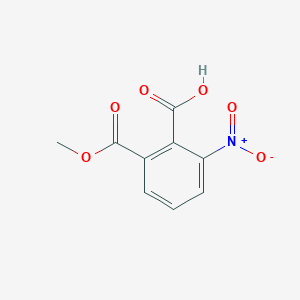
![Cyanic acid, 1,3-phenylenebis[(1-methylethylidene)-4,1-phenylene] ester](/img/structure/B160123.png)
